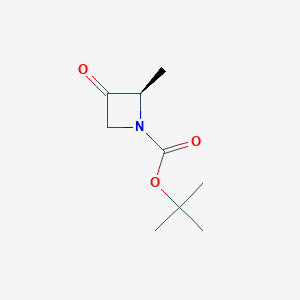
6-CHLORONAPHTHALENE-1-CARBOXYLIC ACID
Übersicht
Beschreibung
6-Chloronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring substituted with a chlorine atom at the 6th position and a carboxylic acid group at the 1st position
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-1-naphthoic acid is the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of nerve impulses.
Mode of Action
6-Chloro-1-naphthoic acid interacts with its targets through competitive inhibition . This means the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The inhibition is reversible, meaning the compound can detach from the enzyme, allowing it to resume its function .
Biochemical Pathways
Inhibition of MAO can lead to increased levels of monoamine neurotransmitters, while inhibition of ChE can result in prolonged nerve impulses .
Pharmacokinetics
The ADME properties of 6-Chloro-1-naphthoic acid indicate high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, as indicated by Log Po/w values, suggests it may have good membrane permeability .
Result of Action
The molecular and cellular effects of 6-Chloro-1-naphthoic acid’s action are likely related to its inhibition of MAO and ChE. This could result in altered neurotransmitter levels and nerve impulse durations, potentially impacting neurological functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-1-naphthoic acid. Factors such as pH, temperature, and the presence of specific electron acceptors or trace metals can affect the compound’s degradation and overall biodegradation performance . Additionally, competition for substrates from non-6-Chloro-1-naphthoic acid-degrading microbes can also shape the compound’s action .
Biochemische Analyse
Biochemical Properties
It is known that PAHs like naphthalene and substituted naphthalenes can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific PAH and the biological system in which it is present .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pahs are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that PAHs can be metabolized by various bacterial species, which can degrade these compounds through complex metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Chloronaphthalene-1-carboxylic acid can be synthesized through several methods:
-
Oxidation of 6-Chloronaphthalene: : One common method involves the oxidation of 6-chloronaphthalene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in the presence of an acid catalyst. The reaction typically occurs under reflux conditions and yields this compound as the primary product .
-
Grignard Reaction: : Another method involves the use of a Grignard reagent. The reaction of 6-chloronaphthylmagnesium bromide with carbon dioxide (CO₂) followed by acidification yields this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
-
Reduction Reactions: : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Esterification: : The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction is typically carried out using sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as the catalyst.
Major Products Formed
Substitution Reactions: Substituted naphthalene derivatives with various functional groups.
Reduction Reactions: 6-Chloronaphthalene-1-methanol.
Esterification: 6-Chloronaphthalene-1-carboxylate esters.
Wissenschaftliche Forschungsanwendungen
6-Chloronaphthalene-1-carboxylic acid has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : Researchers study its interactions with biological molecules to understand its potential biological activity and toxicity.
-
Medicine: : It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
-
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloronaphthalene: Similar structure but lacks the carboxylic acid group.
2-Chloronaphthalene-1-carboxylic acid: Similar structure with the chlorine atom at the 2nd position instead of the 6th.
Naphthalene-1-carboxylic acid: Lacks the chlorine atom.
Uniqueness
6-Chloronaphthalene-1-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its non-chlorinated counterparts .
Eigenschaften
IUPAC Name |
6-chloronaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQYFWFMNFKLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534892 | |
| Record name | 6-Chloronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16650-53-6 | |
| Record name | 6-Chloro-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16650-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridinium, 1-[2-[[(4-bromo-1H-pyrrol-2-yl)carbonyl]oxy]ethyl]-3-carboxy-, inner salt](/img/structure/B3048291.png)



![2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol](/img/structure/B3048300.png)





![Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3048308.png)
![1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid](/img/structure/B3048309.png)

![tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3048313.png)
